Acyclovir

Description

Properties

IUPAC Name |

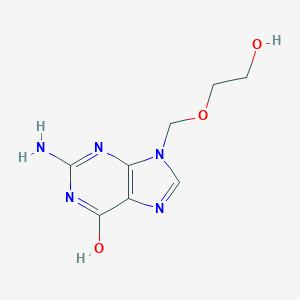

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXAQIIEYXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Record name | aciclovir | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aciclovir | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022556 | |

| Record name | Acyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methanol, Crystals from ethanol, White, crystalline powder | |

CAS No. |

59277-89-3 | |

| Record name | Acyclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59277-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acyclovir [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acyclovir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aciclovir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HES1O11F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256.5-257 °C, MP: Decomposes, 256.5 - 257 °C | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acyclovir Triphosphate: A Deep Dive into the Mechanism of Viral DNA Chain Termination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir, a synthetic nucleoside analog, is a cornerstone of antiviral therapy, particularly against herpesviruses. Its efficacy hinges on its selective conversion to this compound triphosphate (ACV-TP) within infected cells, which then acts as a potent and specific inhibitor of viral DNA synthesis. This technical guide elucidates the core mechanism of ACV-TP-mediated viral DNA chain termination, providing a detailed overview of the biochemical pathways, quantitative inhibitory data, and the experimental protocols used to characterize this interaction. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

The selective toxicity of this compound is a landmark achievement in antiviral chemotherapy.[1][2] It exploits the unique enzymatic machinery of herpesviruses, specifically the viral thymidine kinase (TK), for its activation.[1][2] Uninfected cells lack the specific TK required for the initial phosphorylation of this compound, thus sparing them from the drug's effects.[1] Once converted to its active triphosphate form, ACV-TP targets the viral DNA polymerase with high affinity, leading to the premature cessation of viral DNA replication.[2][3] This document provides an in-depth exploration of this mechanism.

The Activation Pathway of this compound

This compound is administered as a prodrug and must undergo a series of phosphorylation events to become pharmacologically active. This process is initiated by a virus-encoded enzyme, setting the stage for its selective action.

Step 1: Monophosphorylation by Viral Thymidine Kinase

Upon entry into a herpesvirus-infected cell, this compound is recognized as a substrate by the viral thymidine kinase (TK).[1][2] This enzyme catalyzes the addition of the first phosphate group, converting this compound to this compound monophosphate (ACV-MP).[1][2] This initial step is critical for the drug's selectivity, as cellular TKs have a much lower affinity for this compound.[1]

Step 2: Di- and Triphosphorylation by Cellular Kinases

Following its formation, ACV-MP is further phosphorylated by host cell kinases. Guanylate kinase converts ACV-MP to this compound diphosphate (ACV-DP), which is subsequently phosphorylated to the active this compound triphosphate (ACV-TP) by other cellular kinases.[1]

Mechanism of Viral DNA Chain Termination

ACV-TP disrupts viral replication through a dual mechanism: competitive inhibition of the viral DNA polymerase and incorporation into the growing viral DNA chain, leading to its termination.

3.1. Competitive Inhibition of Viral DNA Polymerase

ACV-TP is a structural analog of deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA.[2] As such, it competes with dGTP for the active site of the viral DNA polymerase.[4][5] The affinity of ACV-TP for viral DNA polymerase is significantly higher than for cellular DNA polymerases, contributing to its selective antiviral effect.[1][2]

3.2. Incorporation and Obligate Chain Termination

Once bound to the viral DNA polymerase, ACV-TP can be incorporated into the nascent viral DNA strand. However, this compound lacks the 3'-hydroxyl group that is essential for the formation of the phosphodiester bond with the next incoming nucleotide.[2][3] This structural feature makes ACV-TP an obligate chain terminator; once incorporated, no further nucleotides can be added, and DNA synthesis is halted.[2][5] The viral DNA polymerase is then effectively trapped on the terminated DNA chain, further inhibiting viral replication.[6][7]

Quantitative Data on this compound Triphosphate Activity

The potency of ACV-TP as an inhibitor of viral DNA polymerases has been quantified in numerous studies. The following tables summarize key kinetic parameters, demonstrating its selectivity for viral enzymes over their cellular counterparts.

Table 1: Inhibition Constants (Ki) of this compound Triphosphate for Viral and Cellular DNA Polymerases

| Enzyme Source | Ki (μM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase | 0.03 | [4] |

| Human DNA Polymerase α | 0.15 | [4] |

| Epstein-Barr Virus (EBV) DNA Polymerase | 9.8 | [4] |

| Human DNA Polymerase β | 11.9 | [4] |

Table 2: Michaelis Constants (Km) for dGTP and this compound Triphosphate with HSV-1 DNA Polymerase

| Substrate | Km (μM) | Reference |

| dGTP | 0.14 | [5] |

| This compound Triphosphate | 0.81 | [5] |

Table 3: 50% Inhibitory Concentration (IC50) of this compound against Herpes Simplex Viruses

| Virus | IC50 (μM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 | [8] |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 | [8] |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols.

5.1. Enzyme Kinetics Assay for DNA Polymerase Inhibition

This assay measures the ability of ACV-TP to inhibit the activity of purified viral or cellular DNA polymerases.

-

Objective: To determine the Ki of ACV-TP for a specific DNA polymerase.

-

Methodology:

-

Purify the DNA polymerase of interest (e.g., from virus-infected cells or a recombinant expression system).

-

Prepare a reaction mixture containing a DNA template-primer (e.g., activated calf thymus DNA), radiolabeled dNTPs (including a low concentration of dGTP), and varying concentrations of ACV-TP.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

-

Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Plot the reaction velocity against the substrate concentration and inhibitor concentration to determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).[9]

-

5.2. Cell-Based Antiviral Assays

These assays assess the ability of this compound to inhibit viral replication in a cellular context.

-

Objective: To determine the IC50 of this compound against a specific virus.

-

Plaque Reduction Assay:

-

Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

-

Infect the cells with a known amount of virus.

-

After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) with or without various concentrations of this compound.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[10]

-

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Seed host cells in multi-well plates.

-

Infect the cells with a virus that causes a visible CPE (e.g., cell rounding, detachment).

-

Add various concentrations of this compound to the culture medium.

-

Incubate the plates and monitor for the development of CPE.

-

The IC50 is the concentration of this compound that inhibits the CPE by 50%.[11]

-

5.3. Analysis of DNA Chain Termination

This experiment directly demonstrates the incorporation of this compound into viral DNA and the resulting chain termination.

-

Objective: To visualize the size distribution of viral DNA synthesized in the presence of this compound.

-

Methodology:

-

Infect host cells with the virus and treat with this compound.

-

Isolate the total DNA from the infected cells.

-

Separate the DNA fragments by size using alkaline sucrose gradient centrifugation or gel electrophoresis.[12]

-

Analyze the size distribution of the newly synthesized viral DNA (e.g., by radiolabeling the DNA during synthesis and detecting the radioactivity in the fractions).

-

A shift towards smaller DNA fragments in the this compound-treated sample compared to the untreated control indicates chain termination.[12]

-

Conclusion

The therapeutic success of this compound is a direct result of its elegant and highly specific mechanism of action. By capitalizing on the enzymatic differences between herpesviruses and their host cells, this compound is efficiently converted to its active triphosphate form only in infected cells. This compound triphosphate then acts as a potent inhibitor of the viral DNA polymerase, both through competitive inhibition and by causing irreversible chain termination upon its incorporation into the growing viral DNA. The quantitative data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and further investigating this critical antiviral agent. This knowledge continues to inform the development of new and improved antiviral therapies.

References

- 1. Mechanism of action and selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Mode of action of this compound triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymological basis for resistance of herpesvirus DNA polymerase mutants to this compound: Relationship to the structure of α-like DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. selleckchem.com [selleckchem.com]

- 11. A rapid and reliable assay for testing this compound sensitivity of clinical herpes simplex virus isolates independent of virus dose and reading time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibition of viral DNA chain elongation in herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Era in Antiviral Therapy: A Technical Guide to the Discovery and Development of Acyclovir

Introduction: The discovery of acyclovir in the 1970s marked a pivotal moment in the history of medicine, heralding the dawn of effective and selective antiviral therapy. Prior to its development, treatment options for viral infections, particularly those caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV), were limited and largely ineffective. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals. It details the key experiments, presents quantitative data for critical evaluation, and illustrates the underlying scientific principles that established this compound as a cornerstone of antiviral treatment.

Discovery and Rationale

The development of this compound was a triumph of the "rational drug design" approach pioneered by George Hitchings and Gertrude Elion at Burroughs Wellcome (now part of GlaxoSmithKline). This strategy involved understanding the fundamental biochemical differences between host and pathogen to create targeted therapies. The initial inspiration for this compound's structure came from nucleosides isolated from a Caribbean sponge, Cryptotethya crypta.

In 1974, a team led by Howard Schaeffer synthesized the acyclic guanosine analogue, later named this compound. The core hypothesis was that a molecule mimicking a natural nucleoside could interfere with viral DNA synthesis. The key innovation was the molecule's acyclic side chain, which, as would be discovered, was crucial to its mechanism of action and selectivity. Clinical trials for this compound began in 1977, and the first topical formulation was approved for medical use in 1982.

Mechanism of Action: A Tale of Selective Activation

The remarkable efficacy and safety profile of this compound stems from its highly selective mechanism of action. It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active state primarily within virus-infected cells.[1]

-

Selective Phosphorylation: this compound is a guanosine analogue. In cells infected with herpesviruses, the viral-encoded enzyme thymidine kinase (TK) recognizes this compound and catalyzes its conversion to this compound monophosphate. This is the rate-limiting step and the basis of this compound's selectivity, as host cell TK has a much lower affinity for this compound.[2][3]

-

Conversion to Active Form: Host cell enzymes, such as guanylate kinase, then further phosphorylate this compound monophosphate to this compound diphosphate and subsequently to this compound triphosphate (ACV-TP).[4] Due to the initial selective phosphorylation, ACV-TP accumulates to significantly higher concentrations in infected cells compared to uninfected cells.

-

Inhibition of Viral DNA Polymerase and Chain Termination: ACV-TP has a dual antiviral effect. Firstly, it acts as a competitive inhibitor of the viral DNA polymerase, having a higher affinity for the viral enzyme than for host cell DNA polymerases. Secondly, and more potently, it serves as a substrate for the viral DNA polymerase and is incorporated into the growing viral DNA chain. Because this compound lacks the 3'-hydroxyl group found in natural nucleosides, the addition of the next nucleotide is impossible. This results in obligate chain termination, halting viral DNA replication.[2][4][5]

Figure 1: this compound's selective activation pathway in an infected host cell.

Preclinical and Clinical Development

In Vitro Antiviral Activity

The antiviral potency of this compound was first established through in vitro assays. The plaque reduction assay was a key method used to determine the concentration of the drug required to inhibit viral replication by 50% (IC50).

Table 1: In Vitro Activity of this compound Against Herpesviruses

| Virus | IC50 (µM) |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 - 0.98 |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 - 1.08 |

| Varicella-Zoster Virus (VZV) | Less potent than against HSV |

| Epstein-Barr Virus (EBV) | Moderately active |

| Human Cytomegalovirus (CMV) | Very little activity |

Note: IC50 values can vary depending on the specific viral strain and cell line used.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound was critical for determining appropriate dosing regimens.

Table 2: Key Pharmacokinetic Parameters of this compound in Adults

| Parameter | Oral Administration | Intravenous (IV) Administration |

| Bioavailability | 10-30% (decreases with dose)[4] | 100% |

| Time to Peak Concentration (Tmax) | 1-2 hours[2] | End of infusion |

| Plasma Protein Binding | 9-33%[2][4] | 9-33% |

| Elimination Half-life | ~2.5-3.3 hours (normal renal function)[2] | ~2.5-3.3 hours (normal renal function) |

| Metabolism | Minimally metabolized (<15%) to 9-carboxymethoxymethylguanine[4] | Same |

| Excretion | Primarily renal (62-91% as unchanged drug)[2][4] | Primarily renal |

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in treating and preventing herpesvirus infections.

Table 3: Summary of Key Clinical Trial Outcomes for this compound

| Indication | Dosing Regimen | Key Outcomes |

| First Episode Genital Herpes | 200 mg 5x/day or 400 mg 3x/day for 7-10 days | Reduced duration of viral shedding, time to lesion healing, and duration of local pain. |

| Recurrent Genital Herpes (Episodic) | 200 mg 5x/day for 5 days | Shortened the duration of lesions. |

| Recurrent Genital Herpes (Suppressive) | 400 mg 2x/day | Reduced the frequency of recurrences by up to 80%. |

| Herpes Labialis (Cold Sores) | Topical 5% cream 5x/day for 4 days | Reduced lesion healing time by approximately 0.5 to 1 day. |

| Herpes Zoster (Shingles) | 800 mg 5x/day for 7-10 days | Accelerated rash healing and reduced the duration of acute pain. |

| Herpes Simplex Encephalitis | 10 mg/kg IV every 8 hours for 14-21 days | Significantly reduced mortality compared to vidarabine. |

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound.

-

Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero or MRC-5 cells) are prepared in multi-well plates.[2]

-

Virus Inoculation: Cells are infected with a standardized amount of virus (e.g., HSV-1 or HSV-2) for a set adsorption period (e.g., 1-2 hours).

-

Drug Application: The viral inoculum is removed, and the cells are washed. Growth medium containing serial dilutions of this compound is then added to the wells.

-

Overlay and Incubation: A semi-solid overlay medium (e.g., containing methylcellulose) is added to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques). Plates are incubated for 2-4 days.

-

Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed (e.g., with methanol) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.

-

IC50 Calculation: The number of plaques is counted for each drug concentration. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).

Figure 2: Standard workflow for a plaque reduction assay to test this compound efficacy.

Mechanisms of Resistance

While highly effective, resistance to this compound can emerge, particularly in immunocompromised patients undergoing long-term therapy.[2] The prevalence in the immunocompetent population remains low (around 0.3-0.7%), but can be significantly higher (up to 10% or more) in certain immunocompromised groups.

The primary mechanisms of resistance involve mutations in two viral genes:

-

Thymidine Kinase (TK) Alterations (Most Common):

-

TK-deficient mutants: These viruses have mutations that lead to the absence or significant reduction of TK activity. As a result, this compound is not phosphorylated to its monophosphate form, and the antiviral cascade is not initiated. These strains are often less virulent.

-

TK-altered mutants: These viruses possess a mutated TK enzyme that still phosphorylates thymidine but has an altered substrate specificity, failing to recognize and phosphorylate this compound.

-

-

DNA Polymerase Alterations (Less Common): Mutations in the viral DNA polymerase gene can result in an enzyme that retains its normal function but has a reduced affinity for this compound triphosphate (ACV-TP), allowing viral DNA replication to proceed even in the presence of the activated drug.[2]

Figure 3: Primary mechanisms of viral resistance to this compound.

Conclusion

The discovery and development of this compound represent a landmark achievement in medicinal chemistry and pharmacology. Its success validated the principles of rational drug design and provided the first truly effective and safe treatment for common and often severe herpesvirus infections. The highly selective mechanism of action, dependent on viral-specific enzymes, remains a paradigm for antiviral drug development. While the emergence of resistance necessitates the search for new therapeutic strategies, this compound and its derivatives continue to be indispensable tools in the clinical management of herpesvirus diseases, profoundly impacting public health worldwide.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance of herpes simplex viruses to this compound: an update from a ten-year survey in France - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herpes Simplex Virus Resistance to this compound and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Early research on the structure-activity relationship of acyclovir analogs

An In-depth Technical Guide to the Early Structure-Activity Relationship of Acyclovir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of this compound (ACV), 9-(2-hydroxyethoxymethyl)guanine, in the 1970s marked a pivotal moment in antiviral chemotherapy, establishing a new standard for targeted and selective treatment of viral infections.[1][2][3] Developed at Burroughs Wellcome (now part of GlaxoSmithKline), this compound was the first agent to demonstrate high potency against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) with minimal toxicity to uninfected host cells.[2][4] This remarkable selectivity stems from its unique mechanism of action, which is entirely dependent on viral-encoded enzymes.[3]

This compound is a prodrug that requires phosphorylation to become active.[3] In a herpesvirus-infected cell, the viral thymidine kinase (TK) enzyme recognizes this compound and catalyzes its conversion to this compound monophosphate (ACV-MP).[2][5] Host cell kinases then further phosphorylate ACV-MP to this compound diphosphate (ACV-DP) and the active form, this compound triphosphate (ACV-TP).[2][6] ACV-TP acts as a competitive inhibitor and a chain terminator for the viral DNA polymerase, effectively halting viral replication.[2] Because the initial phosphorylation step is inefficiently performed by host cell TK, the drug's activity is concentrated almost exclusively in infected cells, ensuring low cytotoxicity.[2][3]

This guide delves into the early research that established the structure-activity relationships (SAR) of this compound analogs, exploring how modifications to its core structure influence antiviral potency. We will present key quantitative data, detail the experimental protocols used in these foundational studies, and provide visual workflows to illustrate the underlying processes.

Core Structure-Activity Relationships

Early SAR studies of this compound and its analogs quickly identified two critical structural components essential for antiviral activity: the acyclic side chain and the guanine base.

-

The Acyclic Side Chain: The (2-hydroxyethoxy)methyl group at the N-9 position of the guanine base is a mimic of the natural 2'-deoxyguanosine nucleoside. Its terminal hydroxyl group is crucial, as it is the site of the initial phosphorylation by viral thymidine kinase. Modifications to this chain, such as altering its length or removing the hydroxyl group, generally lead to a significant loss of antiviral activity.

-

The Guanine Base: The purine ring system, specifically the guanine base, is also vital for recognition by both the viral thymidine kinase and the viral DNA polymerase. Analogs with different purine or pyrimidine bases typically exhibit greatly reduced or no activity against herpesviruses.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from early studies on this compound analogs, demonstrating how specific structural modifications impact antiviral activity against HSV-1.

Table 1: SAR of N-Substituted this compound Analogs

| Compound | Substituent Position | Modification | Anti-HSV-1 Activity (ED₅₀ µg/mL) | Reference |

| This compound (1a) | - | - | 0.1 | [7] |

| 2 | N-1 | Monomethylation | 0.1 | [7] |

| 3 | N-7 | Monomethylation | >100 | [7] |

| 4 | N² | Monomethylation | 10 | [7] |

| 5 | N-1, N² | Isopropeno bridge | 0.1 | [7] |

Data from a 1988 study on novel N-substituted derivatives of this compound.[7] The results indicate that modification at the N-7 position eliminates activity, while substitutions at N-1 and N² are better tolerated.

Table 2: SAR of Selenopurine Acyclic Nucleosides

| Compound | Base | Side Chain | Anti-HSV-1 (EC₅₀ µM) | Anti-HSV-2 (EC₅₀ µM) | Cytotoxicity (CC₅₀ µM) | Reference |

| This compound | Guanine | This compound | 0.15 | 0.85 | >100 | [8] |

| 4a | Seleno-guanine | This compound | 1.47 | 6.34 | >100 | [8][9] |

| 4d | Seleno-guanine | Ganciclovir | 10.32 | 18.35 | >100 | [8] |

| 4e | 2,6-diamino-seleno-purine | Ganciclovir | 11.24 | 20.33 | >100 | [8] |

Data from a study on selenopurine analogs where the oxygen at the 6-position of the purine ring is replaced by selenium.[8][9] Seleno-acyclovir (4a) retained potent activity, suggesting this bioisosteric replacement is a viable strategy for designing new analogs.[8]

Experimental Protocols

The evaluation of antiviral compounds relies on standardized in vitro assays to determine their efficacy and toxicity. The plaque reduction assay is a foundational method used in early this compound research.

Protocol: Viral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[10]

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Herpes Simplex Virus (HSV-1) stock of known titer

-

This compound analogs (test compounds)

-

This compound (positive control)

-

DMSO (vehicle control)

-

Overlay medium (e.g., DMEM with 1.2% methylcellulose or other semi-solid agent)

-

Formaldehyde solution (8-10%)

-

Crystal Violet staining solution (0.3-1%)

Methodology:

-

Cell Seeding: Seed Vero cells into 12-well or 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4 x 10⁵ cells/well for 12-well plates).[11] Incubate at 37°C with 5% CO₂.

-

Virus Infection: Once cells are confluent, remove the growth medium. Infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaque-forming units (PFU) per well.[11] Allow the virus to adsorb for 1 hour at 37°C.[11]

-

Compound Addition: During the adsorption period, prepare serial dilutions of the test compounds and the this compound control in the overlay medium.

-

Overlay Application: After adsorption, remove the viral inoculum from the wells. Gently add 1 mL (for 12-well plates) of the overlay medium containing the various concentrations of the test compounds to the respective wells.[11][12] Include wells for a positive control (this compound) and a negative vehicle control (DMSO).[12]

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-4 days, allowing plaques to form.[11][12]

-

Fixation and Staining: After incubation, remove the overlay medium. Fix the cell monolayer with a formaldehyde solution for at least 20 minutes. After fixation, discard the formaldehyde and stain the cells with Crystal Violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the visible plaques in each well.[13][14]

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.[12] The 50% effective concentration (EC₅₀ or IC₅₀), the concentration of the drug that inhibits plaque formation by 50%, is then determined using regression analysis.[12]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the research and development of this compound analogs.

Caption: this compound's selective activation pathway in a virus-infected cell.

Caption: Logical workflow for the synthesis and screening of novel antiviral analogs.

Caption: Step-by-step workflow of the in vitro viral plaque reduction assay.

References

- 1. Aciclovir - Wikipedia [en.wikipedia.org]

- 2. History, pharmacokinetics, and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History and progress of antiviral drugs: From this compound to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]

- 4. This compound for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]

- 5. Thymidine Kinase Mutations Conferring this compound Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Effectiveness of this compound against Ranaviral Thymidine Kinases: Molecular Docking and Experimental Validation in a Fish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Viral Plaque Assay | Agilent [agilent.com]

- 11. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

A New Paradigm in Antiviral Therapy: The Development and Impact of Acyclovir

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery and development of acyclovir marked a pivotal moment in the history of antiviral therapy. Its remarkable selectivity for herpesvirus-infected cells, coupled with low host toxicity, established a new paradigm for the rational design of antiviral drugs. This technical guide provides an in-depth exploration of the history of this compound's development, its intricate mechanism of action, and its profound and lasting impact on the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This document details the key scientific contributions, experimental methodologies, and quantitative data that underscore the significance of this landmark therapeutic agent.

Introduction: The Dawn of a New Era in Antiviral Chemotherapy

Prior to the advent of this compound, the field of antiviral therapy was fraught with challenges. Many early antiviral agents suffered from a lack of specificity, leading to significant toxicity in host cells and limiting their clinical utility. The prevailing belief was that the intimate relationship between a virus and its host cell's replicative machinery made it nearly impossible to selectively target viral replication without causing unacceptable harm to the host.

The development of this compound in the 1970s at Burroughs Wellcome (now part of GlaxoSmithKline) fundamentally challenged this dogma.[1][2] The pioneering work of Gertrude B. Elion and Howard Schaeffer ushered in an era of rational drug design, moving away from serendipitous discovery to a targeted approach based on a deep understanding of viral biochemistry.[1][3] this compound's success demonstrated that it was possible to exploit unique viral enzymes to activate a prodrug, thereby achieving a high degree of selectivity and a favorable safety profile.[4][5] This breakthrough not only provided the first truly effective and safe treatment for debilitating and life-threatening herpesvirus infections but also laid the conceptual groundwork for the development of numerous other successful antiviral agents, including those used to treat HIV.[1][3]

The Genesis of this compound: A Historical Timeline

The journey to this compound's discovery was a multi-year endeavor rooted in a systematic screening program for antiviral compounds that began at Burroughs Wellcome in the 1960s.[6] The key milestones in its development are outlined below:

-

Early 1970s: Howard Schaeffer and his team synthesize a series of acyclic nucleoside analogs.[7]

-

1974: this compound, then known as 9-(2-hydroxyethoxymethyl)guanine, is first synthesized.[8]

-

Mid-1970s: Gertrude Elion's team elucidates the unique mechanism of action of this compound, demonstrating its selective phosphorylation by viral thymidine kinase.[3]

-

1977: Preclinical investigations are completed, and clinical trials commence.[6][9]

-

1979: A U.S. patent is issued for this compound, with Howard Schaeffer listed as the inventor.[10]

-

1982: The first formulation of this compound (topical) becomes available for clinical use.[2][6]

-

1988: Gertrude B. Elion is awarded the Nobel Prize in Physiology or Medicine, partly in recognition of her pivotal role in the development of this compound.[10]

Mechanism of Action: A Tale of Selective Activation

The cornerstone of this compound's success lies in its highly selective mechanism of action, which is contingent on the presence of a virus-specific enzyme, thymidine kinase (TK). This selectivity ensures that the drug is primarily activated in virus-infected cells, minimizing its effects on uninfected host cells. The multi-step process is as follows:

-

Selective Phosphorylation: this compound, a guanosine analog, readily enters both infected and uninfected cells. However, it is only efficiently phosphorylated to this compound monophosphate by viral TK. Host cell TKs do not recognize this compound as a substrate to any significant extent.[11]

-

Conversion to the Active Form: Cellular enzymes, specifically guanylate kinase, then convert this compound monophosphate to this compound diphosphate. Subsequently, other cellular kinases catalyze the formation of the active antiviral agent, this compound triphosphate.[6]

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[12]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, this compound triphosphate acts as a chain terminator. Because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, DNA synthesis is halted.[12]

This elegant mechanism results in a potent and specific inhibition of viral replication with minimal disruption of host cell DNA synthesis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data on Antiviral Activity and Pharmacokinetics

The efficacy and pharmacokinetic profile of this compound have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | IC50 (µM) |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.85 |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.86 |

| Varicella-Zoster Virus (VZV) | 3-4 |

IC50 (50% inhibitory concentration) is the concentration of drug required to inhibit viral replication by 50%. Data compiled from multiple sources.

Table 2: Inhibition Constants (Ki) for this compound Triphosphate

| Enzyme | Ki (µM) |

| HSV-1 DNA Polymerase | 0.03 |

| Human DNA Polymerase α | 0.15 |

| EBV DNA Polymerase | 9.8 |

| Human DNA Polymerase β | 11.9 |

Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. Data from a comparative study on the effect of this compound triphosphate on various DNA polymerases.[12]

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability | 15-30% | 100% |

| Peak Plasma Concentration (Tmax) | 1-2 hours | End of infusion |

| Elimination Half-life (t½) | 2-4 hours | 2-4 hours |

| Protein Binding | 9-33% | 9-33% |

| Primary Route of Excretion | Renal (unchanged drug) | Renal (unchanged drug) |

Pharmacokinetic parameters can vary based on patient age, renal function, and specific dosage.

Key Experimental Protocols

The development and validation of this compound relied on several key in vitro and in vivo experimental protocols. The methodologies for two of the most critical assays are detailed below.

Viral Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Experimental Workflow:

Caption: Plaque reduction assay workflow.

Detailed Methodology:

-

Cell Culture Preparation: Seed a suitable host cell line (e.g., Vero cells) into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Inoculation: Remove the growth medium from the cell monolayers and inoculate with a standardized amount of herpesvirus (e.g., HSV-1 or HSV-2) to produce a countable number of plaques.

-

Drug Application: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and overlay the cell monolayers with a medium containing various concentrations of this compound. A no-drug control is included.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days to allow for plaque development.

-

Plaque Visualization: After the incubation period, fix the cells with a suitable fixative (e.g., methanol) and stain with a solution such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 is then determined by plotting the percentage of inhibition against the drug concentration.

DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of the drug (this compound triphosphate) on the activity of viral and cellular DNA polymerases.

Experimental Workflow:

Caption: DNA polymerase inhibition assay workflow.

Detailed Methodology:

-

Enzyme Purification: Isolate and purify the target DNA polymerases from both viral-infected and uninfected cells.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, a mixture of the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP), with one being radiolabeled (e.g., [³H]dTTP), and the purified DNA polymerase.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Reaction Incubation: Incubate the reaction mixtures at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period to allow DNA synthesis to occur.

-

Quantification of DNA Synthesis: Stop the reaction (e.g., by adding a strong acid to precipitate the DNA). The newly synthesized, radiolabeled DNA is then separated from the unincorporated radiolabeled dNTPs (e.g., by filtration). The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of DNA polymerase activity is calculated for each concentration of this compound triphosphate. The Ki value is determined using kinetic analysis, such as a Dixon plot.

Impact on Antiviral Therapy and Drug Development

The introduction of this compound had a profound and multifaceted impact on the field of medicine:

-

Effective Treatment for Herpesvirus Infections: this compound provided the first safe and effective treatment for a range of herpesvirus infections, including genital herpes, herpes labialis (cold sores), shingles, and chickenpox.[6] For severe and life-threatening conditions such as herpes simplex encephalitis, intravenous this compound became the standard of care.[6]

-

Prophylactic Use in Immunocompromised Patients: this compound proved to be highly effective in preventing HSV reactivation in immunocompromised individuals, such as organ transplant recipients and patients undergoing chemotherapy.[9]

-

Validation of Rational Drug Design: The success of this compound was a landmark achievement for the principle of rational drug design. It demonstrated that a deep understanding of the molecular biology of a pathogen could lead to the development of highly selective and non-toxic therapeutic agents. This approach has since become a cornerstone of modern drug discovery and development.

-

Paving the Way for Future Antivirals: The conceptual framework established by this compound's development—targeting a virus-specific enzyme for prodrug activation—inspired the development of a new generation of antiviral drugs. This includes the anti-HIV drug zidovudine (AZT), which also relies on intracellular phosphorylation for its activity.[1] The success of this compound spurred further research into other viral targets and led to the development of a broader arsenal of antiviral therapies.

Conclusion

The development of this compound represents a triumph of rational drug design and a watershed moment in the history of antiviral therapy. Its high selectivity and low toxicity, stemming from its unique mechanism of action, provided a much-needed, safe, and effective treatment for a range of debilitating and life-threatening herpesvirus infections. Beyond its immediate clinical impact, the legacy of this compound lies in the paradigm shift it created in the field of drug development. It demonstrated that by exploiting the biochemical differences between viruses and their hosts, it is possible to create highly targeted and effective therapies. The principles that guided the discovery and development of this compound continue to influence and inspire the search for novel antiviral agents to combat both existing and emerging viral threats.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The enzymological basis for resistance of herpesvirus DNA polymerase mutants to this compound: Relationship to the structure of α-like DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in humans following intravenous administration. A model for the development of parenteral antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of this compound, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aciclovir - Wikipedia [en.wikipedia.org]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mode of action of this compound triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Acyclovir in Plasma using HPLC

These application notes provide detailed protocols for the quantitative analysis of acyclovir in plasma samples using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is an antiviral medication primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles. Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound in biological matrices due to its sensitivity, specificity, and reproducibility.[1][2] This document outlines validated HPLC methods coupled with UV detection, which are commonly available in most analytical laboratories.

Principle of the Method

The fundamental principle involves the separation of this compound from endogenous plasma components using a reversed-phase HPLC column. Prior to chromatographic separation, plasma samples undergo a sample preparation step, typically protein precipitation, to remove proteins that can interfere with the analysis and damage the HPLC column.[3][4] The separated this compound is then detected by a UV detector at a specific wavelength, and the resulting peak area or height is proportional to the concentration of this compound in the sample. Quantification is achieved by comparing the response of the unknown sample to that of a series of calibration standards with known concentrations.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in plasma.

Method 1: HPLC with UV Detection

This protocol is based on a validated method employing protein precipitation for sample clean-up and a C8 reversed-phase column for separation.[1][3]

2.1. Materials and Reagents

-

This compound reference standard

-

Perchloric acid, 20% (v/v)

-

Triethylamine

-

Orthophosphoric acid

-

HPLC grade water

-

Methanol, HPLC grade

-

Human plasma (drug-free)

-

0.45 µm syringe filters

2.2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

-

Vortex mixer

-

Centrifuge (capable of 10,000 rpm)

-

Analytical balance

-

pH meter

2.3. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 0.1% (v/v) triethylamine in HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter and degas the mobile phase before use.[1][3]

-

Stock Solution of this compound: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent.

-

Calibration Standards and Quality Control (QC) Samples: Spike known amounts of the working standard solutions into drug-free human plasma to prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL) and at least three levels of QC samples (low, medium, and high).[3]

2.4. Sample Preparation

-

Thaw frozen plasma samples at room temperature.[3]

-

To a 0.5 mL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 0.1 mL of 20% (v/v) perchloric acid.[1][3]

-

Vortex the mixture for 20 seconds to precipitate the proteins.[3]

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.[3]

-

Filter the supernatant through a 0.45 µm syringe filter.[3]

-

Inject a specific volume (e.g., 120 µl) of the clear filtrate into the HPLC system.[3]

2.5. Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C8 |

| Mobile Phase | 0.1% (v/v) Triethylamine in water (pH 2.5)[1][3] |

| Flow Rate | 1.2 mL/min[3] |

| Detection Wavelength | 255 nm[1][3] |

| Injection Volume | 120 µL[3] |

| Column Temperature | 25°C[3] |

| Run Time | Approximately 10 minutes |

2.6. Data Analysis

-

Construct a calibration curve by plotting the peak height or area of the this compound peak versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.99.[3]

-

Determine the concentration of this compound in the plasma samples and QC samples by interpolating their peak responses from the calibration curve.

Method 2: HPLC-UV with Internal Standard

This method utilizes an internal standard (IS) to improve the precision and accuracy of the analysis by correcting for variations in sample preparation and injection volume. Lamivudine is a suitable internal standard for this compound analysis.[2]

2.1. Additional Materials

-

Lamivudine reference standard (Internal Standard)

2.2. Modified Sample Preparation

-

To a 0.5 mL aliquot of plasma sample, add a fixed amount of the internal standard solution (e.g., 50 µL of a 10 µg/mL lamivudine solution).

-

Proceed with the protein precipitation step as described in Method 1.

2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Hypersil BDS C18 (4.6 x 250 mm, 5µ)[2] |

| Mobile Phase | Phosphate buffer (pH 2.5) and methanol (95:5 v/v)[2] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm[2] |

| Injection Volume | 50 µL[2] |

2.4. Modified Data Analysis

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the key quantitative parameters from the validated HPLC methods.

Table 1: Method Validation Parameters for HPLC-UV Analysis of this compound in Plasma

| Parameter | Method 1[1][3] | Method 2[2] | Method 3[5][6] |

| Linearity Range | 0.1 - 2.0 µg/mL | 0.201 - 13.545 µg/mL | 0.5 - 40 mg/L |

| Correlation Coefficient (r²) | > 0.9985 | > 0.99 | > 0.99 |

| Limit of Quantification (LOQ) | 0.1 µg/mL | Not explicitly stated | 0.5 mg/L |

| Intra-day Precision (%RSD) | 1.02 - 8.37% | Not explicitly stated | < 15% |

| Inter-day Precision (%RSD) | 1.74 - 6.88% | Not explicitly stated | < 15% |

| Accuracy (Relative Error) | < 6.66% | Not explicitly stated | Within ±15% |

| Retention Time (this compound) | ~7.75 min | ~5.5 min | ~6.1 min |

| Internal Standard | None | Lamivudine | Bromouracil |

| Retention Time (IS) | N/A | ~8.0 min | ~4.9 min |

Workflow Diagram

The following diagram illustrates the general experimental workflow for the quantitative analysis of this compound in plasma by HPLC.

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC methods detailed in these application notes are robust, reliable, and suitable for the routine quantitative analysis of this compound in human plasma. The choice between a method with or without an internal standard will depend on the specific requirements for precision and accuracy of the study. Proper method validation is essential to ensure the generation of high-quality, reproducible data for clinical and research applications.[1][2]

References

- 1. Determination of this compound in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 2. tsijournals.com [tsijournals.com]

- 3. Determination of this compound in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of an HPLC-UV Method for the Quantification of this compound and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Antiviral Efficacy of Acyclovir Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential cell-based assays to determine the antiviral efficacy of acyclovir, a widely used antiviral drug primarily for the treatment of herpes simplex virus (HSV) infections. The included methodologies for plaque reduction, virus yield reduction, and cytotoxicity assays are fundamental for evaluating the potency and selectivity of this compound and other antiviral compounds.

Mechanism of Action of this compound

This compound is a synthetic nucleoside analogue that selectively inhibits the replication of herpesviruses, including HSV-1, HSV-2, and varicella-zoster virus (VZV).[1][2] Its selective toxicity is attributed to its specific activation in virus-infected cells. The process begins with the phosphorylation of this compound into this compound monophosphate by the virus-encoded enzyme thymidine kinase (TK).[3] Host cell kinases then further phosphorylate this compound monophosphate into this compound triphosphate, the active form of the drug.[2][3] this compound triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2][4] This targeted mechanism ensures that the drug has minimal effect on uninfected host cells, which have a much lower affinity for phosphorylating this compound.[1]

Caption: Mechanism of this compound Action in a Herpesvirus-Infected Cell.

Key Antiviral Efficacy Assays

Several cell-based assays are routinely employed to quantify the antiviral activity of this compound. The most common and informative assays are the Plaque Reduction Assay, the Virus Yield Reduction Assay, and the Cytotoxicity Assay.

Plaque Reduction Assay

The plaque reduction assay is a classic and widely used method to determine the inhibitory effect of an antiviral compound on virus replication. It measures the reduction in the formation of viral plaques, which are localized areas of cell death caused by viral infection, in the presence of the drug.

Experimental Workflow:

Caption: Workflow of a standard Plaque Reduction Assay.

Detailed Protocol:

-

Cell Seeding: Seed a suitable host cell line, such as Vero cells (African green monkey kidney cells), into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 10^5 cells/well for 12-well plates).[5] Incubate overnight at 37°C in a 5% CO2 incubator.

-

Virus Infection: The next day, remove the culture medium and infect the cell monolayers with a dilution of virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[5] Allow the virus to adsorb for 1 hour at 37°C.[5]

-

This compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 0.8% methylcellulose or 1.2% carboxymethyl cellulose).[5]

-

Overlay Application: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound to the respective wells. Include a positive control (e.g., a known concentration of this compound) and a negative control (no drug).[5][6]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 4 days, or until distinct plaques are visible.[5][6]

-

Plaque Visualization: After incubation, fix the cells with a solution such as 8% formaldehyde.[6] Then, stain the cell monolayer with a staining solution like 0.3% neutral red or crystal violet to visualize the plaques.[6][7] Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50%, is then determined by regression analysis.[8]

Virus Yield Reduction Assay

The virus yield reduction assay measures the amount of infectious virus produced in the presence of an antiviral compound. This assay provides a quantitative measure of the inhibition of viral replication over a full replication cycle.

Experimental Workflow:

Caption: Workflow of a Virus Yield Reduction Assay.

Detailed Protocol:

-

Cell Seeding and Infection: Seed susceptible cells in multi-well plates to form a confluent monolayer. Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.[9]

-

This compound Treatment: After a brief adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period equivalent to one full replication cycle of the virus (e.g., 24-48 hours).

-

Virus Harvest: After incubation, harvest the virus from each well. This is typically done by subjecting the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virions.[6]

-

Virus Titer Determination: Determine the titer of the infectious virus in the lysate from each well. This can be done using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[9]

-

Data Analysis: The virus yield (in PFU/mL or TCID50/mL) is calculated for each this compound concentration. The percentage of yield reduction is determined relative to the no-drug control. The effective concentration that reduces the virus yield by a certain percentage (e.g., 50% - EC50, or 90% - EC90) is calculated.[10][11]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to the death of the host cells. The MTT assay is a colorimetric assay that measures cell viability.

Experimental Workflow:

Caption: Workflow of an MTT Cytotoxicity Assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[12]

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a cell control (no compound) and a background control (compound but no cells).[12]

-

Incubation: Incubate the plate for a period comparable to the duration of the antiviral assays (e.g., 2-4 days).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours).[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[13]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each this compound concentration relative to the cell control. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis.[8]

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation. The key parameters to report are the IC50, EC50/EC90, and CC50 values. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (or EC50), is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity of the drug for the virus.

Table 1: Antiviral Efficacy and Cytotoxicity of this compound against Herpes Simplex Virus Type 1 (HSV-1) in Vero Cells

| Assay | Parameter | This compound Concentration (µM) |

| Plaque Reduction Assay | IC50 | 0.15 - 1.28[15] |

| Virus Yield Reduction Assay | EC90 | 3.0[10] |

| MTT Assay | CC50 | > 600[16] |

| Selectivity Index (SI) | CC50 / IC50 | > 468 |

Table 2: Comparative Efficacy of this compound in Different Cell Types

| Cell Type | Virus | Parameter | This compound Concentration (µM) | Reference |

| Keratinocytes | HSV-1 | IC50 | 67.7 ± 18.2 | [16] |

| Fibroblasts | HSV-1 | IC50 | 0.40 ± 0.2 | [16] |

| Vero Cells | HSV-1 | IC50 | 1.14 ± 0.2 | [16] |

Note: The values presented in the tables are examples derived from the literature and may vary depending on the specific experimental conditions, virus strain, and cell line used.

References

- 1. Mechanism of action and selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aciclovir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound for the Treatment of Herpes | Embryo Project Encyclopedia [embryo.asu.edu]

- 5. 4.4. Plaque Reduction Assay [bio-protocol.org]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 16. Limitations of this compound and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Development of In Vitro Models for Studying Acyclovir-Resistant HSV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclovir (ACV) and its prodrug valthis compound are the primary therapeutic agents for infections caused by Herpes Simplex Virus (HSV). However, the emergence of this compound-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge, necessitating the development of new antiviral strategies.[1][2] In vitro models that accurately replicate the mechanisms of resistance are crucial for understanding the molecular basis of this resistance and for screening novel antiviral compounds.

The primary mechanism of this compound action involves its phosphorylation by the viral thymidine kinase (TK) and subsequent conversion to a triphosphate form by cellular kinases.[1][3] This active form inhibits the viral DNA polymerase, terminating viral replication.[1][3] Resistance to this compound predominantly arises from mutations in the viral TK gene (UL23) or, less commonly, in the DNA polymerase gene (UL30).[3][4] Mutations in the TK gene can lead to absent, reduced, or altered enzyme activity.[3][5]

These application notes provide detailed protocols for the development and characterization of this compound-resistant HSV in vitro models, including methods for inducing resistance, phenotypic and genotypic characterization, and advanced 3D culture systems.